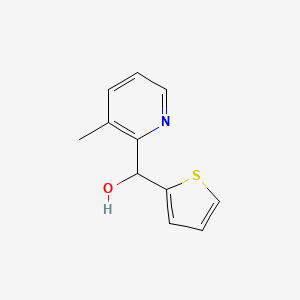
Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate is an organic compound with the chemical formula C18H21BrO6. It is known for its distinct properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate typically involves the reaction of diethyl malonate with 4-bromobenzaldehyde under basic conditions, followed by acetylation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of diethyl 2,4-diacetyl-3-(4-carboxyphenyl)pentanedioate.
Reduction: Formation of diethyl 2,4-dihydroxy-3-(4-bromophenyl)pentanedioate.
Substitution: Formation of diethyl 2,4-diacetyl-3-(4-substituted phenyl)pentanedioate.
Applications De Recherche Scientifique
Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate: Similar structure but with a chlorine atom instead of bromine.
Diethyl 2,4-diacetyl-3-(4-fluorophenyl)pentanedioate: Contains a fluorine atom in place of bromine.
Diethyl 2,4-diacetyl-3-(4-methylphenyl)pentanedioate: Features a methyl group instead of bromine
Uniqueness
Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents .
Propriétés
Numéro CAS |
869592-29-0 |
|---|---|
Formule moléculaire |
C19H23BrO6 |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate |
InChI |
InChI=1S/C19H23BrO6/c1-5-25-18(23)15(11(3)21)17(13-7-9-14(20)10-8-13)16(12(4)22)19(24)26-6-2/h7-10,15-17H,5-6H2,1-4H3 |
Clé InChI |
NGYBOKVDHWTDRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C1=CC=C(C=C1)Br)C(C(=O)C)C(=O)OCC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13083476.png)

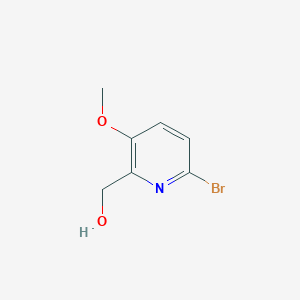
![3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13083490.png)
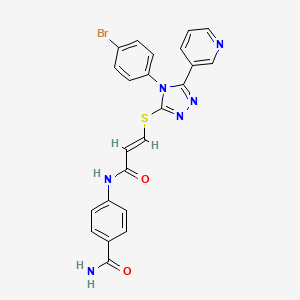
![[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid](/img/structure/B13083503.png)

![2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B13083518.png)
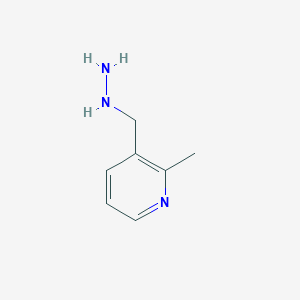
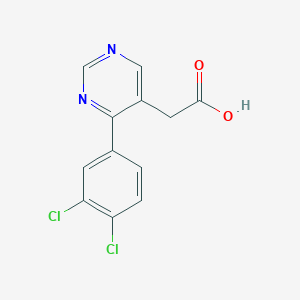
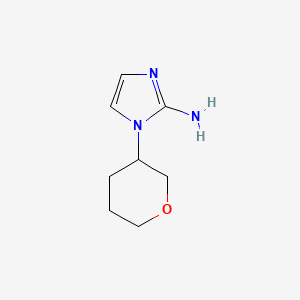
![{3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B13083541.png)
